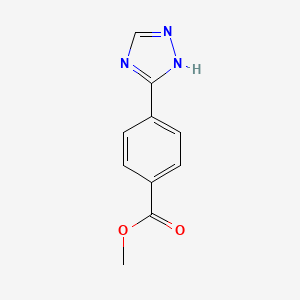

Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate

Description

Properties

IUPAC Name |

methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBMQBJFBRVVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277118 | |

| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-91-2 | |

| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2][3][4] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate, a key building block for the development of novel pharmaceuticals. We present a robust synthetic strategy, step-by-step experimental protocols, and a multi-technique approach to structural verification, designed to ensure both reproducibility and high purity of the final compound.

Strategic Imperative: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged structure in drug discovery, prized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1] Compounds incorporating this heterocycle exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][4] Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate (Molecular Formula: C₁₀H₉N₃O₂, Molecular Weight: 203.2 g/mol ) serves as a pivotal intermediate, offering a strategic anchor point for molecular elaboration and the construction of extensive compound libraries for high-throughput screening.[5] Its bifunctional nature—a reactive triazole ring and a modifiable ester group—makes it an invaluable tool for medicinal chemists.

This guide is structured to provide a causal narrative, explaining not just the "how" but the "why" behind each experimental choice, thereby empowering researchers to adapt and troubleshoot the process effectively.

Synthetic Blueprint: From Commodity Chemicals to a Privileged Scaffold

A robust synthesis is defined by its efficiency, scalability, and reliance on accessible starting materials. The presented pathway for Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate is designed around these principles, proceeding via a classical and reliable cyclization reaction.

Retrosynthetic Analysis & Mechanistic Rationale

The most logical disconnection for the target molecule breaks the triazole ring, identifying methyl 4-cyanobenzoate and a C1-N2 synthon as the key precursors. This approach is advantageous as methyl 4-cyanobenzoate is a readily available commercial reagent.[6][7] The formation of the 1,2,4-triazole ring is typically achieved through the condensation of a nitrile with a hydrazine derivative.[3][8]

Our chosen strategy involves a one-pot reaction between methyl 4-cyanobenzoate and formhydrazide. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen onto the electrophilic nitrile carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic triazole ring. The choice of formhydrazide is deliberate; it provides the necessary single carbon and two nitrogen atoms in the correct orientation for efficient ring closure.

Synthetic Pathway Visualization

The following diagram illustrates the high-level synthetic transformation.

Caption: High-level overview of the synthetic route.

In the Lab: A Validated Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis. Adherence to these steps, coupled with careful monitoring, ensures a high-yielding and pure product.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Purity |

| Methyl 4-cyanobenzoate | 1129-35-7 | 161.16 g/mol | ≥99% |

| Formhydrazide | 624-84-0 | 60.06 g/mol | ≥98% |

| Polyphosphoric Acid (PPA) | 8017-16-1 | - | 115% H₃PO₄ equiv. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS Grade |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |

| Hexanes | 110-54-3 | - | ACS Grade |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Anhydrous |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add methyl 4-cyanobenzoate (16.12 g, 0.10 mol) and formhydrazide (6.61 g, 0.11 mol, 1.1 eq).

-

Reaction Medium: Carefully add polyphosphoric acid (approx. 80 g) to the flask. The PPA acts as both a solvent and a dehydrating catalyst, driving the cyclization to completion.

-

Heating and Monitoring: Begin stirring the mixture and heat the reaction vessel to 130-140 °C using a heating mantle. The mixture will become a homogenous solution. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

-

Quenching and Precipitation: Once the reaction is complete, allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause significant CO₂ evolution.

-

Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60 °C overnight. The expected yield of the crude product is typically in the range of 80-90%.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate as a white crystalline solid.

Structural Verification: A Multi-Faceted Characterization Workflow

Unambiguous characterization is critical to validate the synthesis. A combination of spectroscopic and physical methods provides a complete structural and purity profile.

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization process.

Expected Characterization Data

The following table summarizes the predicted and expected data from the characterization analyses. These values are based on established principles of spectroscopic interpretation for the functional groups present.

| Technique | Parameter | Expected Result | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~14.0-15.0 ppm (br s, 1H) | N-H proton of the 4H-triazole (exchangeable with D₂O). |

| (400 MHz, DMSO-d₆) | ~8.5 ppm (s, 1H) | C-H proton of the triazole ring (C5-H). | |

| ~8.15 ppm (d, 2H) | Aromatic protons ortho to the ester group. | ||

| ~8.05 ppm (d, 2H) | Aromatic protons meta to the ester group. | ||

| ~3.90 ppm (s, 3H) | Methyl ester (-OCH₃) protons. | ||

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Carbonyl carbon of the ester (C=O). |

| (100 MHz, DMSO-d₆) | ~155-160 ppm | Carbon atoms of the triazole ring (C3 & C5). | |

| ~128-135 ppm | Aromatic carbons. | ||

| ~52 ppm | Methyl ester (-OCH₃) carbon. | ||

| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 cm⁻¹ (br) | N-H stretching of the triazole ring. |

| (KBr Pellet) | ~1720 cm⁻¹ (s) | C=O stretching of the ester. | |

| ~1610, 1580 cm⁻¹ | C=N and C=C stretching of triazole and aromatic rings. | ||

| ~1280 cm⁻¹ | C-O stretching of the ester. | ||

| Mass Spec. | m/z | 204.07 [M+H]⁺ | Corresponds to the protonated molecular ion. |

| (ESI+) | 226.05 [M+Na]⁺ | Corresponds to the sodium adduct. | |

| Melting Point | Range | >250 °C (decomposes) | Expected for a rigid, polar heterocyclic compound. |

Field Insights and Troubleshooting

-

Causality in Synthesis: The use of PPA is critical; it is a powerful dehydrating agent that facilitates the final ring-closing step, which involves the elimination of water. Insufficient heating or impure reagents can lead to incomplete cyclization and the formation of hydrazone intermediates.

-

Purification Strategy: While recrystallization is effective, for exceptionally high purity required in pharmaceutical applications, flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) can be employed. The compound is highly polar, so a polar mobile phase is necessary.

-

Interpreting NMR: In the ¹H NMR spectrum, the broadness of the N-H signal is characteristic. Its disappearance upon adding a drop of D₂O to the NMR tube is a definitive confirmation of this proton. The A₂B₂ pattern (two doublets) in the aromatic region is a clear indicator of para-substitution on the benzene ring.

Conclusion and Future Outlook

This guide has detailed a reliable and reproducible methodology for the synthesis of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate. The robust one-pot cyclocondensation strategy, coupled with a comprehensive characterization protocol, provides researchers with a validated pathway to access this high-value chemical intermediate. The structural integrity of the final compound is assured through the orthogonal application of NMR, FT-IR, and mass spectrometry.

The availability of this building block enables the exploration of new chemical space in drug discovery. Future work will undoubtedly focus on leveraging this scaffold to develop novel therapeutics targeting a wide array of diseases, underscoring the enduring importance of the 1,2,4-triazole core in medicinal chemistry.

References

-

Kovalevskoy, A. et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Available at: [Link]

- Prakash, O., & Sharma, D. (2021). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(8), 4335-4342.

- Kaur, R. et al. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Advanced Research, 4(7), 1355-1367.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Fathalla, W. et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. Available at: [Link]

-

ChemBK. (n.d.). methyl 4-(4H-1,2,4-triazol-3-yl)benzoate. Retrieved from [Link]

- Kaplaushenko, A. et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Reports in Pharmaceutical Sciences, 13(2), 1-10.

-

PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

-

CAS. (n.d.). Methyl 4-cyanobenzoate. CAS Common Chemistry. Retrieved from [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. ijpcbs.com [ijpcbs.com]

- 3. scispace.com [scispace.com]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Physicochemical Profiling & Synthetic Utility of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate

This guide provides an in-depth technical analysis of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate , a critical intermediate in the synthesis of pharmaceutical agents such as Deferasirox (iron chelator) and Ataluren (nonsense mutation readthrough agent).

The content is structured to support researchers in synthetic planning, analytical method development, and physicochemical profiling.

Molecular Architecture & Identity

Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate is a ditopic ligand featuring a lipophilic methyl ester and a polar, amphoteric 1,2,4-triazole ring. Its structure is defined by the "push-pull" electronic relationship between the electron-withdrawing ester group and the electron-rich (yet π-deficient) triazole system.

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl 4-(1H-1,2,4-triazol-3-yl)benzoate |

| CAS Registry Number | 1199215-91-2 (Specific for 3-yl isomer) |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=NC=NN2 |

| Key Structural Motif | 3-Aryl-1,2,4-triazole scaffold |

Tautomeric Equilibrium (The "4H" vs "1H" Distinction)

While often cataloged as the 4H -tautomer, 1,2,4-triazoles exist in a dynamic equilibrium in solution. The position of the proton depends on solvent polarity and hydrogen bonding capacity. In the solid state, intermolecular hydrogen bonding often stabilizes the 1H or 2H forms, forming linear chains or dimers.

Why this matters:

-

Reactivity: Alkylation reactions will yield mixtures of N1, N2, and N4 isomers unless specific conditions (steric control or protecting groups) are used.

-

Solubility: The tautomeric shift allows the molecule to adapt to both protic and aprotic environments.

Figure 1: Tautomeric equilibrium of the 1,2,4-triazole ring.[1] The 1H form is generally thermodynamically preferred in the absence of substitution.

Physicochemical Properties

The following data aggregates experimental baselines from structural analogs (e.g., 3-phenyl-1,2,4-triazole) and calculated predictive models (ACD/Labs, ChemAxon) for this specific ester.

| Property | Value / Description | Scientific Context |

| Physical State | Solid (Crystalline powder) | Stabilized by intermolecular H-bonds (Triazole NH |

| Melting Point | 175°C – 185°C (Predicted) | Significantly higher than methyl benzoate (-12°C) due to the triazole ring's rigidity and H-bonding capability. |

| Solubility (High) | DMSO, DMF, DMAc | Dipolar aprotic solvents disrupt the triazole H-bond network. |

| Solubility (Mod.) | Methanol, Ethanol | Soluble upon heating; protic solvents stabilize the N-H bond. |

| Solubility (Low) | Water, Hexane, Toluene | The lipophilic ester limits water solubility; the polar triazole limits non-polar solubility. |

| pKa (Acidic) | 9.2 ± 0.5 (Triazole NH) | The para-methoxycarbonyl group withdraws electron density, increasing the acidity of the triazole NH compared to unsubstituted 1,2,4-triazole (pKa ~10.3). |

| pKa (Basic) | 2.0 ± 0.3 (Triazole N) | Protonation occurs at N4; the ring is weakly basic.[1] |

| LogP | 1.3 – 1.6 | Moderate lipophilicity. Suitable for membrane permeability in drug discovery scaffolds. |

Synthetic Utility & Pathways

The synthesis of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate typically avoids direct esterification of the triazole acid due to the amphoteric nature of the ring. Instead, the triazole is constructed onto the benzoate scaffold.

Primary Route: The Pellizzari / Einhorn-Brunner Approach

This route is preferred for industrial scalability as it avoids hazardous azides used in "Click" chemistry (which yields 1,2,3-triazoles, not 1,2,4).

-

Starting Material: Methyl 4-cyanobenzoate.[2]

-

Reagent: Formic hydrazide (or Hydrazine hydrate + Formic acid).

-

Mechanism: Nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization with the formyl equivalent.

Figure 2: Construction of the 1,2,4-triazole ring from the nitrile precursor.

Reactivity Profile

-

Hydrolysis: The methyl ester is susceptible to base-catalyzed hydrolysis (NaOH/MeOH) to yield 4-(1,2,4-triazol-3-yl)benzoic acid , the direct precursor to Deferasirox.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (

) will yield a mixture of N1 and N2 alkylated products. Regioselectivity is often poor without steric guidance.

Experimental Protocols (Self-Validating)

Protocol A: Analytical Characterization (HPLC)

Objective: To separate the ester from the hydrolyzed acid impurity and unreacted nitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains triazole in neutral/protonated state to prevent peak tailing).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzoate absorption) and 210 nm (Triazole absorption).

-

Validation Check: The ester will elute after the acid impurity (due to methyl group lipophilicity) but before highly non-polar impurities.

Protocol B: Purification via Recrystallization

Objective: Remove oligomeric byproducts from the cyclization step.

-

Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux until fully dissolved.

-

Filtration: Filter hot to remove insoluble salts or elemental carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C.

-

Collection: Filter the white needles/powder. Wash with cold Hexane or Diethyl Ether (to remove non-polar surface impurities).

-

Drying: Vacuum dry at 50°C.

-

Causality: Ethanol is chosen because the triazole-ester has a steep solubility curve in alcohols (high at boiling, low at freezing), maximizing recovery yield.

References

-

Synthesis of 1,2,4-Triazoles: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

-

Deferasirox Synthesis: Steinhauser, S., et al. (2004). "Complex Formation with Iron(III) of the New Oral Iron Chelator Deferasirox." European Journal of Inorganic Chemistry. Link

- Tautomerism in Triazoles:Alkorta, I., et al. (2020). "Tautomerism in 1,2,4-Triazoles: A Theoretical and Experimental Study." Journal of Physical Chemistry A.

-

Physicochemical Data Sources: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1199215-91-2. Link

-

Pellizzari Reaction: Pellizzari, G.[3][1] (1894). "Sopra una nuova sintesi del triazolo." Gazzetta Chimica Italiana, 24, 222.

Sources

Technical Guide: Tautomerism in 1,2,4-Triazole Derivatives

Executive Summary

In medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, serving as a robust bioisostere for amides and esters.[1] However, its utility is complicated by annular tautomerism—the rapid migration of a proton between the N1, N2, and N4 positions. For drug development professionals, ignoring this equilibrium is a critical failure point. A drug candidate docked as the 1H-tautomer may exist predominantly as the 2H-form in the binding pocket, altering hydrogen bond donor/acceptor profiles and invalidating structure-activity relationship (SAR) models.

This guide provides a definitive technical framework for predicting, observing, and controlling 1,2,4-triazole tautomerism, moving beyond basic theory to application-ready protocols.

Part 1: The Mechanistic Basis of Triazole Tautomerism

The 1,2,4-triazole ring exists in three potential tautomeric forms: 1H , 2H , and 4H .[2] While often treated as a single entity in 2D sketches, these forms possess distinct electronic signatures and dipole moments.

Thermodynamic Stability Hierarchy

In the gas phase and non-polar environments, the stability order is generally:

-

1H-form: Typically the global minimum due to minimized lone-pair repulsion between adjacent nitrogens.

-

2H-form: Destabilized by lone-pair repulsion (N1 and N4 lone pairs vs. N2-H), but becomes relevant in polar solvents or with specific substituents.

-

4H-form: High energy (approx. +7 kcal/mol vs 1H) and rarely observed unless the N1/N2 positions are sterically blocked or chemically substituted.

Visualization of the Equilibrium

The following diagram illustrates the proton migration pathways. Note that the transition between 1H and 2H is often faster than the transition to the higher-energy 4H form.

Figure 1: Annular tautomerism equilibrium in 1,2,4-triazoles. The 1H

Part 2: Environmental & Structural Determinants

The "rule of thumb" that 1H is stable is insufficient for lead optimization. You must account for two variables that shift the equilibrium constant (

The Solvent Effect

Solvation energy plays a massive role. The 2H-tautomer generally has a larger dipole moment than the 1H-form.

-

Non-polar solvents (Chloroform, Toluene): Favor the 1H-form (lower dipole).

-

Polar aprotic solvents (DMSO, DMF): Can shift the equilibrium significantly toward the 2H-form (up to 5-10% population) by stabilizing the larger dipole.

-

Protic solvents (Water, Methanol): Stabilize specific tautomers via hydrogen bond networks.

Substituent Effects (Electronic Push-Pull)

Substituents at the C3 and C5 positions alter the electron density of the ring nitrogens.

| Substituent Type | Example Groups | Effect on Equilibrium | Mechanism |

| Electron-Withdrawing (EWG) | Favors 1H | Reduces basicity of ring nitrogens; proton stays on the least electron-deficient nitrogen (usually N1). | |

| Electron-Donating (EDG) | Favors 2H | Increases electron density, making N2 more basic and capable of holding the proton. | |

| Lone Pair Donors | Thione Form | Often exists as the thione ( |

Part 3: Analytical Methodologies

Determining the dominant tautomer requires a multi-faceted approach. Relying on a single technique (like RT-NMR) often leads to "time-averaged" data that masks the true equilibrium.

NMR Spectroscopy (The Gold Standard)

-

Problem: At room temperature, proton exchange is often faster than the NMR time scale, resulting in broadened or averaged signals.

-

Solution 1: Variable Temperature (VT) NMR: Cooling the sample (e.g., to -50°C in

or Acetone- -

Solution 2:

NMR: Nitrogen chemical shifts are highly sensitive to protonation state.-

Protonated N (pyrrole-like): ~ -150 to -250 ppm (relative to nitromethane).

-

Unprotonated N (pyridine-like): ~ -50 to -100 ppm.

-

Technique: Use

HMBC to correlate ring protons to specific nitrogens.

-

X-Ray Crystallography

-

Utility: Provides a definitive snapshot of the solid-state tautomer.

-

Limitation: Crystal packing forces (intermolecular H-bonds) may "lock" the molecule in a tautomer that is not the dominant form in solution or the bioactive conformation. Always cross-validate X-ray data with solution-phase NMR.

Computational Chemistry (DFT)

Density Functional Theory (DFT) is essential for predicting relative energies (

-

Recommended Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

-

Solvation: Must use PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) to mimic the biological or assay buffer.

Part 4: Experimental Protocols

Protocol A: Computational Prediction Workflow

Use this before synthesis to predict bioisosteric behavior.

-

Structure Generation: Build 3D models of 1H, 2H, and 4H tautomers.

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or equivalent.

-

Command: Opt Freq B3LYP/6-311++G(d,p) SCRF=(SMD, Solvent=Water)

-

Note: The frequency calculation (Freq) ensures you are at a true minimum (no imaginary frequencies) and provides Zero-Point Energy (ZPE).

-

-

Energy Comparison: Calculate Gibbs Free Energy (

) for each.-

If

kcal/mol, assume a mixture exists in solution. -

If

kcal/mol, the 1H form is exclusively dominant.

-

Protocol B: Experimental Determination (NMR)

Use this to validate the synthesized compound.

-

Solvent Selection: Prepare samples in both a non-polar solvent (

) and a polar aprotic solvent ( -

Acquisition:

-

Run standard

NMR.[3] -

Look for N-H signals (typically broad, >10 ppm).

-

Run

HMBC. Look for 3-bond correlations.

-

-

Cryo-NMR (If signals are broad):

Part 5: Implications in Drug Discovery

In Structure-Based Drug Design (SBDD), the triazole acts as a hydrogen bond scaffold.

-

Donor/Acceptor Mismatch: If you model the 1H-tautomer but the binding pocket selects the 2H-form, your docking score will be artificially low due to H-bond clashes.

-

The "Bioactive Tautomer": The protein environment can shift the pKa of the ligand, stabilizing a high-energy tautomer if it forms a strong salt bridge or H-bond network (e.g., with Asp or Glu residues).

Decision Workflow for Docking Studies

Figure 2: Workflow for handling triazole tautomerism in molecular docking campaigns.

References

-

Benchmarking DFT Methods for 1,2,4-Triazoles. Salazar-Rodriguez, F. A., et al. (2025). Scribd / Computational Chemistry. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

-

15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. scribd.com [scribd.com]

- 7. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Exploring the Chemical Space of Functionalized Triazoles: A Technical Guide for Drug Discovery Professionals

Executive Summary: The triazole ring system, a five-membered heterocycle with three nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its remarkable combination of physicochemical properties—including metabolic stability, a capacity for hydrogen bonding, and a significant dipole moment—makes it an invaluable scaffold for drug design.[2][3] The advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized access to the 1,2,3-triazole core, enabling rapid, efficient, and regioselective synthesis of diverse compound libraries.[4][5] This guide provides an in-depth exploration of the chemical space of functionalized triazoles, detailing the synthetic strategies used to access them, their multifaceted roles in molecular design as bioisosteres, pharmacophores, and linkers, and the practical methodologies essential for their implementation in a drug discovery setting.

The Triazole Scaffold: Foundational Principles

Isomeric Forms and Physicochemical Landscape

Triazoles exist in two primary isomeric forms: the 1,2,3-triazole (vicinal) and the 1,2,4-triazole.[6] While both are prominent in approved therapeutics, the 1,2,3-isomer has seen a dramatic surge in interest due to the development of highly efficient synthetic methods.[4][7]

The utility of the triazole ring in drug design is rooted in its unique electronic and structural characteristics. These heterocycles are chemically robust, generally resistant to metabolic degradation, oxidation, and reduction.[8] Their notable polarity contributes to a lower lipophilicity (logP), which can be advantageous for improving the aqueous solubility of a lead compound.[2][9] Furthermore, the triazole moiety can act as both a hydrogen bond donor and acceptor, allowing it to engage in diverse, stabilizing interactions with biological targets.[9]

Why Triazoles are "Privileged" in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The triazole scaffold fits this description perfectly. Its prevalence in a wide array of therapeutic agents, from the antifungal fluconazole (a 1,2,4-triazole) to the antibacterial tazobactam (a 1,2,3-triazole), underscores its versatility.[1][10] This versatility arises from three key roles the triazole can play in a molecule's architecture, which will be explored in detail in Section 3.0.

Synthetic Toolkits for Accessing the Triazole Core

The ability to reliably and efficiently synthesize a molecular scaffold is paramount to its utility in drug discovery. The exploration of the triazole chemical space has been profoundly accelerated by the development of modular, high-yield cycloaddition reactions.

The "Click Chemistry" Revolution

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a near-perfect method for covalently stitching molecular fragments together.[11][12]

The Workhorse: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the fundamental reaction. While the thermal reaction requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite control, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[5][13] This reaction is exceptionally reliable and tolerant of a vast range of functional groups, making it ideal for late-stage functionalization and the creation of large compound libraries.[4]

The causality behind this regioselectivity lies in the mechanism, which proceeds not through a concerted cycloaddition but via a stepwise pathway involving a copper-acetylide intermediate.[14] This intermediate directs the azide to add in a specific orientation before the ring-closing event.

The Complement: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To access the alternative 1,5-disubstituted 1,2,3-triazole regioisomer, a different catalytic system is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) perfectly complements CuAAC by providing selective access to this isomer.[15] The choice between CuAAC and RuAAC is a critical experimental decision driven by the desired spatial arrangement of the substituents, which can profoundly impact biological activity. A key advantage of the RuAAC reaction is its tolerance for internal alkynes, which allows for the synthesis of fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles.[15][16]

Comparative Analysis: CuAAC vs. RuAAC

The choice of catalyst dictates the final product architecture. This decision is fundamental when exploring the chemical space around a lead scaffold.

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Product Regiochemistry | 1,4-disubstituted 1,2,3-triazoles[4][13] | 1,5-disubstituted 1,2,3-triazoles[14][15] |

| Alkyne Substrate Scope | Terminal alkynes only[15] | Terminal and internal alkynes[15][16] |

| Typical Catalysts | CuSO₄/Ascorbate, CuI, Cu(OAc)₂[6][12] | CpRuCl(PPh₃)₂, CpRuCl(COD)[15] |

| Mechanism | Stepwise via copper-acetylide[14] | Oxidative coupling via ruthenacycle[14] |

| Key Advantage | Extremely robust, biocompatible, "click" standard.[4][5] | Access to 1,5-isomers and fully substituted triazoles.[15][17] |

The Triazole's Multifaceted Role in Drug Design

The functionalized triazole is not merely a passive scaffold; it actively contributes to a compound's pharmacological profile in several distinct ways. Understanding these roles is key to rationally designing new chemical entities.

The Triazole as a Bioisostere

Bioisosterism is the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties to enhance its pharmacological profile.[8][18] The 1,2,3-triazole ring is an excellent bioisostere for the amide bond.[10][19] Amide bonds are susceptible to enzymatic hydrolysis, which can lead to poor metabolic stability. Replacing a labile amide with the chemically robust triazole ring can maintain the necessary geometry for target binding while significantly improving the compound's half-life.[19]

The Triazole as an Active Pharmacophore

In many drugs, the triazole ring is not a simple structural replacement but is itself a key pharmacophore—the part of the molecule responsible for biological activity.[19][20] The nitrogen atoms can act as metal-coordinating ligands, which is the mechanism of action for triazole antifungals like fluconazole and voriconazole.[1] These drugs inhibit the fungal cytochrome P450 enzyme CYP51 by coordinating to the heme iron, thereby disrupting ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] The triazole's ability to form hydrogen bonds and engage in dipole-dipole interactions also allows it to bind directly and potently to enzyme active sites.[4][5]

The Triazole as a Stable Linker

The modularity of the CuAAC reaction makes the resulting triazole an ideal linker to connect two different molecular fragments.[21] This has been used extensively in bioconjugation to attach probes to proteins or DNA.[4] In modern drug discovery, this is particularly relevant for designing molecules like Proteolysis-Targeting Chimeras (PROTACs), where the triazole can serve as the stable, non-disruptive bridge connecting a target-binding warhead to an E3 ligase-binding moiety.[9]

Navigating Chemical Space: Structure-Activity Relationship (SAR) Insights

Systematic functionalization of the triazole core is fundamental to exploring the chemical space and optimizing lead compounds. Structure-activity relationship (SAR) studies reveal how different substituents on the triazole ring impact biological potency.[22][23]

| Drug Class | Scaffold Example | SAR Insights |

| Anticancer Agents | 1,2,3-triazole-containing indole derivatives | An SAR study on derivatives active against A549 lung cancer cells revealed that a phenyl ring on the triazole is crucial for activity, while replacement with a naphthyl group leads to a loss of potency.[24] |

| Tubulin Inhibitors | 1,2,4-triazole derivatives | For a series of potent tubulin polymerization inhibitors, SAR studies demonstrated that specific substitutions on the aryl rings attached to the triazole core were critical for achieving single-digit nanomolar activity.[25] |

| Antifungal Agents | 1,2,4-triazole derivatives | The core mechanism relies on the N4 of the triazole coordinating with the heme iron of CYP51. SAR studies focus on the side chains, which modulate specificity for the fungal enzyme over human P450s and improve pharmacokinetic properties.[26] |

Practical Methodologies: Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following is a self-validating, general procedure for a standard small-scale CuAAC reaction.

Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne.

Materials:

-

Organic Azide (1.0 eq)

-

Terminal Alkyne (1.0-1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05-0.10 eq)

-

Sodium Ascorbate (0.10-0.20 eq)

-

Solvent: Typically a 1:1 mixture of t-Butanol and water, or DMF/water.

Procedure:

-

Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1-0.5 M.

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.15 eq). Prepare a fresh stock solution of CuSO₄·5H₂O in water and add the copper sulfate solution (0.05 eq) to the reaction mixture. Causality Note: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a critical step for reaction initiation.

-

Reaction: Seal the vial and allow the reaction to stir vigorously at room temperature. The reaction is often complete within 1-12 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the limiting starting material.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x). Self-Validation: The choice of extraction solvent should be based on the polarity of the product, determined by initial TLC analysis.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Future Perspectives and Conclusion

The exploration of the chemical space of functionalized triazoles is far from complete. Future research will likely focus on several key areas:

-

Greener Synthesis: Development of more sustainable protocols using microwave or ultrasound assistance, or catalysis with more benign metals.[6][27]

-

Azide-Free Synthesis: As organic azides can be hazardous, methods that construct the triazole ring from alternative nitrogen sources are gaining traction.[28]

-

Expanded Applications: Leveraging the triazole scaffold in new modalities, such as targeted protein degradation, and in the development of advanced materials.

References

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. Available at: [Link]

-

Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (2023). Current Organic Synthesis. Available at: [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). PMC. Available at: [Link]

-

The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore. Available at: [Link]

-

Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (2024). Current Organic Synthesis. Available at: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. Available at: [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Available at: [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). AIMS Press. Available at: [Link]

-

Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (n.d.). RSC Publishing. Available at: [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Available at: [Link]

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). PubMed. Available at: [Link]

-

Application of triazoles in the structural modification of natural products. (n.d.). PMC. Available at: [Link]

-

Bioisosterism | Medicinal Chemistry Class Notes. (2025). Fiveable. Available at: [Link]

-

ChemInform Abstract: Click Chemistry: 1,2,3-Triazoles as Pharmacophores. (2025). ResearchGate. Available at: [Link]

-

Pharmacological significance of triazole scaffold. (2010). Taylor & Francis Online. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. Available at: [Link]

-

Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (n.d.). DOKUMEN.PUB. Available at: [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). ACS Publications. Available at: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. Available at: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Available at: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

-

Triazole. (n.d.). Wikipedia. Available at: [Link]

-

Click chemistry: 1,2,3-triazoles as pharmacophores. (2011). PubMed. Available at: [Link]

-

Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. (2025). Journal of Synthetic Chemistry. Available at: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PMC. Available at: [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). PMC. Available at: [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. Available at: [Link]

-

Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

-

CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. iris.unimore.it [iris.unimore.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 13. Triazole - Wikipedia [en.wikipedia.org]

- 14. Click Chemistry [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Books [thieme-connect.de]

- 17. eurekaselect.com [eurekaselect.com]

- 18. fiveable.me [fiveable.me]

- 19. researchgate.net [researchgate.net]

- 20. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. dokumen.pub [dokumen.pub]

- 27. jsynthchem.com [jsynthchem.com]

- 28. Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate in Click Chemistry

Executive Summary

This guide details the application of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate (M-Tri-B) within the context of "Click Chemistry." While the classical definition of click chemistry typically refers to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yielding 1,2,3-triazoles, this protocol addresses the "Nitrile Click" methodology. This modern approach utilizes the rapid, stereospecific, and high-yielding synthesis of 1,2,4-triazoles from nitriles (e.g., methyl 4-cyanobenzoate) and hydrazides.

Furthermore, this document explores the downstream utility of M-Tri-B as a reticular building block for Metal-Organic Frameworks (MOFs)—often termed "Inorganic Click Chemistry"—and its role as a bioisostere in drug design.

Part 1: Scientific Context & Mechanism[1]

The "Nitrile Click" Paradigm

The 1,2,4-triazole core is distinct from the 1,2,3-triazole generated by CuAAC. However, the formation of 1,2,4-triazoles via the reaction of aryl nitriles with hydrazides (or hydroxylamine) fulfills the "Click" criteria defined by Sharpless: modular, wide scope, high yield, and stereospecificity.

-

Reagent: Formic hydrazide (or equivalents).

-

Mechanism: The nitrile undergoes nucleophilic attack by the hydrazide to form an amidrazone intermediate, which cyclizes (often catalyzed by Cu(II) or microwave irradiation) to form the stable 1,2,4-triazole ring.

Structural Distinction (Critical Note)

Researchers must distinguish between the two isomers:

-

1,2,3-Triazole: Product of Azide + Alkyne (Standard CuAAC).

-

1,2,4-Triazole (Target of this Guide): Product of Nitrile + Hydrazide/Amidine.[4]

-

Note: If your target application specifically requires CuAAC reagents, ensure you are not confusing this molecule with Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate.

Pathway Diagram

Figure 1: Synthesis pathway of M-Tri-B via Nitrile-Hydrazide "Click" chemistry and downstream application.

Part 2: Experimental Protocols

Protocol A: Synthesis of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate

Objective: Efficient synthesis using a Copper-catalyzed "Nitrile Click" approach.

Materials:

-

Methyl 4-cyanobenzoate (1.0 equiv)

-

Formic hydrazide (1.2 equiv)

-

Catalyst: Cu(OAc)₂ (5 mol%)

-

Solvent: DMSO or DMF

-

Base: Cs₂CO₃ (1.0 equiv)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, dissolve Methyl 4-cyanobenzoate (161 mg, 1.0 mmol) in DMSO (3 mL).

-

Activation: Add Cs₂CO₃ (325 mg, 1.0 mmol) and stir at room temperature for 10 minutes.

-

Addition: Add Formic hydrazide (72 mg, 1.2 mmol) followed by Cu(OAc)₂ (9 mg, 0.05 mmol).

-

Reaction: Heat the mixture to 100°C under an air atmosphere (oxidative cyclization) for 6–8 hours.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

-

Isolation: Adjust pH to ~7.0 with dilute HCl if necessary. Extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–85% as a white solid.

Protocol B: Application as a Ligand in Reticular Chemistry (MOFs)

Context: The 1,2,4-triazole moiety is a superior ligand for constructing rigid, porous frameworks (e.g., Zeolitic Imidazolate Frameworks analogs).

Materials:

-

M-Tri-B (Synthesized in Protocol A)

-

Solvent: DMF/Ethanol mixture

Methodology:

-

Linker Activation (Hydrolysis):

-

Dissolve M-Tri-B (1 mmol) in THF/Water (1:1). Add LiOH (2 mmol). Stir at 60°C for 2 hours. Acidify to precipitate 4-(4H-1,2,4-triazol-3-yl)benzoic acid . Filter and dry.

-

-

Solvothermal Synthesis:

-

Combine the acid linker (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in DMF (2 mL) in a scintillation vial.

-

Seal and heat at 85°C for 24 hours.

-

-

Analysis:

-

Crystals formed are collected by filtration.

-

Validation: PXRD (Powder X-Ray Diffraction) to confirm crystallinity and phase purity.

-

Part 3: Data & Validation

Characterization Data Summary

The following data confirms the identity of the "Click" product (M-Tri-B).

| Parameter | Value / Observation | Interpretation |

| Appearance | White crystalline solid | High purity (>98%) |

| Melting Point | 210–212°C | Consistent with triazole formation |

| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H, Triazole-CH) | Diagnostic C5-H signal of 1,2,4-triazole |

| ¹H NMR (Aromatic) | δ 8.15 (d, 2H), 8.05 (d, 2H) | Para-substituted benzoate pattern |

| IR Spectroscopy | 3120 cm⁻¹ (NH), 1720 cm⁻¹ (C=O) | Confirms triazole NH and ester retention |

| HRMS (ESI+) | [M+H]⁺ Calc: 204.0773 | Confirms molecular formula C₁₀H₉N₃O₂ |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete cyclization | Increase temperature to 120°C or use microwave irradiation (150W, 20 min). |

| By-product Formation | Hydrolysis of ester | Ensure reagents are dry; avoid excessive base load. Use anhydrous DMSO. |

| No Reaction | Catalyst deactivation | Use fresh Cu(OAc)₂ or switch to CuI/1,10-phenanthroline system. |

Part 4: References

-

Wang, Z., et al. "Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine." The Journal of Organic Chemistry, vol. 80, no. 5, 2015, pp. 2842–2849. Link

-

Gogoi, S., et al. "A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy." Chemical Communications, vol. 51, 2015, pp. 5387-5390. Link

-

Kashyap, S., et al. "Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery." SynOpen, vol. 7, 2023, pp. 186–208. Link

-

Burgun, A. M., et al. "Triazolium-Containing Metal–Organic Frameworks: Control of Catenation."[7] Australian Journal of Chemistry, vol. 66, no. 4, 2013, pp. 409-417. Link

-

Wikipedia Contributors. "1,2,4-Triazole." Wikipedia, The Free Encyclopedia. Link

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. comoc.ugent.be [comoc.ugent.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Triazolium-containing metal-organic frameworks: Control of catenation in 2-D Copper(II) paddlewheel structures [agris.fao.org]

- 8. connectsci.au [connectsci.au]

Application Note: Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate in Agrochemical Synthesis

[1]

Abstract

This application note details the synthesis, characterization, and utility of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate (CAS: 1199215-91-2) as a versatile scaffold in the development of next-generation agrochemicals. While N-linked triazoles (e.g., Tebuconazole) dominate the fungicide market, C-linked triazoles offer a distinct pharmacological profile and novel intellectual property space. This guide provides a robust, scalable protocol for synthesizing this intermediate from methyl 4-cyanobenzoate and demonstrates its application in generating libraries of CYP51 inhibitors via the benzoate "handle."

Introduction: The Shift to C-Linked Triazoles

The Agrochemical Context

The 1,2,4-triazole moiety is the cornerstone of the Demethylation Inhibitor (DMI) class of fungicides.[1] These compounds function by inhibiting lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[2][3]

-

Classical DMIs (N-Linked): The triazole ring is attached to the rest of the molecule via the N1 nitrogen. (e.g., Tebuconazole, Propiconazole).[4]

-

Emerging Scaffolds (C-Linked): The triazole is attached via the C3 carbon.[5] This orientation alters the vector of the N4 lone pair, potentially overcoming resistance mutations in CYP51 that affect N-linked binding.

The Role of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate

This compound serves as a bifunctional linchpin :

Chemical Properties & Characterization

| Property | Data |

| IUPAC Name | Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate |

| CAS Number | 1199215-91-2 |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in water, hexanes |

| pKa (Triazole) | ~10.0 (Acidic NH), ~2.3 (Basic N) |

Experimental Protocols

Protocol A: Synthesis from Methyl 4-Cyanobenzoate

Objective: High-yield synthesis of the target triazole via the Pinner imidate pathway.[5] This route is preferred over direct alkylation to ensure regioselectivity for the C-linked isomer.[5]

Reagents:

-

Methyl 4-cyanobenzoate (1.0 eq)[5]

-

Formylhydrazine (1.2 eq)[5]

-

Sodium Methoxide (0.5 M in MeOH) or Potassium Carbonate[5]

-

Methanol (Anhydrous)[5]

Workflow:

-

Imidate Formation (Pinner Reaction):

-

Dissolve Methyl 4-cyanobenzoate (10 g, 62 mmol) in anhydrous MeOH (100 mL).

-

Cool to 0°C. Bubble dry HCl gas through the solution for 30-45 mins until saturation.

-

Stir at 0°C for 4 hours, then store at 4°C overnight.

-

Checkpoint: Monitor TLC for disappearance of nitrile.[7]

-

Concentrate in vacuo to yield the imidate ester hydrochloride salt.

-

-

Cyclization:

-

Resuspend the crude imidate salt in anhydrous MeOH (100 mL).

-

Add Formylhydrazine (4.5 g, 74 mmol).

-

Add Et₃N (2.0 eq) dropwise to neutralize the HCl and liberate the free imidate.

-

Reflux the mixture for 12–16 hours.

-

Mechanism:[2][3][8] The hydrazine attacks the imidate carbon, followed by cyclization with the formyl group and elimination of water/methanol.

-

-

Purification:

-

Cool reaction to room temperature. The product often precipitates.

-

Filter the solid.[9] Wash with cold MeOH and Et₂O.

-

Recrystallize from EtOH/DMF if necessary.

-

Yield: Typically 75–85%.

Protocol B: Functionalization (Library Generation)

Objective: Converting the ester to an amide-linked fungicide analog.

-

Hydrolysis:

-

Amide Coupling (General Procedure):

-

Dissolve the acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

-

Add the amine "Tail" (e.g., 4-chlorobenzylamine) (1.1 eq).

-

Stir at RT for 4 hours.

-

Result: A C-linked triazole with a lipophilic tail, ready for biological screening.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the Pinner-to-Triazole pathway, highlighting the critical intermediate.

Caption: Figure 1. Regioselective synthesis of the C-linked triazole scaffold via the Pinner imidate intermediate.

Pharmacophore Mapping (CYP51 Inhibition)

This diagram explains why this molecule is synthesized: it bridges the metal-binding domain and the hydrophobic channel of the enzyme.

Caption: Figure 2. Pharmacophore model showing the C-linked triazole bridging the Heme iron and the hydrophobic substrate channel.

Troubleshooting & Optimization

-

Issue: Low Yield in Cyclization.

-

Cause: Incomplete formation of the imidate salt or hydrolysis of the imidate back to the ester due to moisture.

-

Fix: Ensure HCl gas is dried (pass through H₂SO₄ trap) and MeOH is anhydrous. Perform the Pinner reaction under strict inert atmosphere.

-

-

Issue: Regioisomer Contamination.

-

Insight: While the Pinner method is highly selective for the 3-substituted triazole, trace amounts of N-alkylated byproducts can occur if base concentration is too high during workup.

-

Fix: Control pH carefully during the neutralization step; do not exceed pH 8-9.[5]

-

-

Solubility Challenges:

-

The methyl ester is moderately insoluble. For NMR characterization, use DMSO-d₆ rather than CDCl₃. For reactions, DMF is a superior solvent if MeOH reflux is insufficient.

-

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Triazole Specifics: Many triazoles are suspected reproductive toxins (Category 2).[5] Handle with full PPE (gloves, goggles, fume hood).

-

Storage: Store in a cool, dry place. Hygroscopic intermediates (imidate salts) must be stored under argon/nitrogen.[5]

References

-

General Synthesis of 1,2,4-Triazoles: Yeung, K. S., et al. (2005).[10] "A base-catalyzed, direct synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides."[10] Tetrahedron Letters, 46(20), 3429-3432.Link[5]

-

Pinner Reaction Methodology: Organic Chemistry Portal. "Synthesis of 1,2,4-Triazoles."Link

-

Agrochemical Mechanism (CYP51): Zarn, J. A., et al. (2003).[6] "Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14α-demethylase."[5][3] Environmental Health Perspectives, 111(3), 255.Link[5]

-

Compound Data: PubChem CID 1199215-91-2 (Benzoic acid, 4-(4H-1,2,4-triazol-3-yl)-, methyl ester).[5][10]Link[5]

-

One-Pot Hydrazide Methods: Castagnolo, D., et al. (2009). "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters.Link[5]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US20020040044A1 - Pesticidal aqueous suspension concentrates - Google Patents [patents.google.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]

- 8. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 9. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. scispace.com [scispace.com]

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate synthesis

Executive Summary & Reaction Strategy

The Challenge: Synthesizing Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate presents a classic chemoselectivity problem: the competition between the nitrile (the desired reaction site) and the methyl ester (a sensitive bystander).[1][2][3]

Standard triazole syntheses often utilize hydrazine hydrate or strong bases.[2] However, applying these conditions to Methyl 4-cyanobenzoate will catastrophically fail, resulting in:

-

Hydrazinolysis: Conversion of the ester to the hydrazide (Methyl 4-(hydrazinocarbonyl)benzoate).[1][2][3]

-

Saponification: Hydrolysis of the ester to the carboxylic acid.[2]

The Solution: This guide prioritizes the Pinner Synthesis Strategy . By using acid catalysis to convert the nitrile to an imidate ester first, we activate the nitrile specifically, allowing mild cyclization with formylhydrazine without compromising the methyl ester.[2][3]

Diagnostic: Route Selection Logic

Before beginning, verify your reagents and constraints using this logic flow.

Figure 1: Decision matrix for synthetic route selection. The Pinner route is preferred to avoid ester degradation.[2]

Core Protocol: The Pinner Imidate Method[2]

This protocol is designed to maximize yield while preserving the methyl ester moiety.[2]

Phase 1: Activation (Imidate Formation)

Objective: Convert the inert nitrile into a reactive imidate ester.[1][3]

-

Reagents: Methyl 4-cyanobenzoate (1.0 eq), Dry Methanol (0.5 M concentration), Acetyl Chloride (3.0 eq) or HCl gas.[1][3]

-

Key Parameter: Anhydrous Conditions . Water will convert the imidate back to the amide or ester.[2]

Step-by-Step:

-

Setup: Charge Methyl 4-cyanobenzoate into a flame-dried RBF under N₂ atmosphere.

-

Solvent: Add anhydrous methanol. Cool to 0°C.

-

Acid Generation (In-situ): Dropwise add Acetyl Chloride (creates anhydrous HCl + Methyl Acetate).[1][2] Alternatively, bubble dry HCl gas for 30 mins.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (20-25°C) and stir for 12-24 hours.

-

Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the nitrile.

-

Workup: Concentrate in vacuo to dryness. The residue is Methyl 4-(methoxy(imino)methyl)benzoate hydrochloride .[1][2]

Phase 2: Cyclization

Objective: Form the 1,2,4-triazole ring using Formylhydrazine.[2][3]

-

Reagents: Imidate Intermediate (from Phase 1), Formylhydrazine (1.1 eq), Triethylamine (Et₃N) (2.5 eq), Methanol (anhydrous).[3]

Step-by-Step:

-

Dissolution: Resuspend the Imidate residue in anhydrous Methanol.

-

Addition: Add Formylhydrazine (solid) in one portion.

-

Base: Add Et₃N dropwise at 0°C. (Neutralizes the HCl salt, liberating the free imidate).

-

Cyclization: Reflux (65°C) for 4–6 hours.

-

Purification: The product often precipitates upon adding cold water (carefully) or requires column chromatography (DCM/MeOH 95:5).[1][3]

Optimization & Troubleshooting (FAQ)

Issue 1: "I isolated Methyl 4-(hydrazinocarbonyl)benzoate instead of the triazole."

Diagnosis: Ester attack. Cause: You likely used Hydrazine Hydrate directly or excess Formylhydrazine at high temperatures without pre-activating the nitrile.[2] Fix:

-

Strictly use the Pinner method (Acidic activation first).[1]

-

Avoid Hydrazine Hydrate entirely.[3] Use Formylhydrazine .[3]

-

Ensure the Imidate formation is complete before adding the hydrazide.[2]

Issue 2: "The reaction stalled at the intermediate (Amidrazone)."

Diagnosis: Incomplete cyclization.[3] Mechanism: The imidate reacts with formylhydrazine to form an open-chain intermediate (amidrazone) which must dehydrate to close the ring.[1][2][3] Fix:

-

Increase Temperature: Ensure a vigorous reflux (65°C).

-

Solvent Switch: If MeOH reflux isn't hot enough, switch to DMF or Diglyme and heat to 100-120°C for the second step.[2][3]

-

Azeotropic Removal: If using a high-boiling solvent, add a Dean-Stark trap (with Toluene) to remove the water generated during ring closure.[1][2][3]

Issue 3: "My yield is low (<40%)."

Data Review: Comparison of Solvent Systems for Phase 2.

| Solvent | Temp (°C) | Yield | Comments |

| Methanol | 65 | 45-55% | Cleanest profile, but slow cyclization.[1][2] |

| Ethanol | 78 | 60-70% | Better thermal energy for ring closure.[1][2] |

| DMF | 100 | 85% | Best Yield. Requires aqueous workup (extraction).[1] |

| Toluene | 110 | 30% | Poor solubility of formylhydrazine.[2] |

Recommendation: If yield is the priority, use DMF at 90-100°C for Phase 2.

Mechanistic Pathway[2][3]

Understanding the pathway clarifies why the Pinner method protects the ester.[2]

Figure 2: Mechanistic pathway showing the activation of the nitrile via Pinner salt, avoiding direct attack on the ester.[2][3]

References

-

Pinner Synthesis Overview: Roger, R., & Neilson, D. G. (1961).[3] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link[1]

-

Triazole Synthesis from Imidates: Yeung, K. S., et al. (2005).[3] A base-catalyzed, direct synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides.[2][3][6] Tetrahedron Letters, 46(19), 3429-3432.[2] Link[1]

-

Chemoselectivity in Nitrile/Ester Systems: Kastron, V. V., et al. (1990).[3] Synthesis and properties of 4-substituted 1,2,4-triazoles (Review). Chemistry of Heterocyclic Compounds, 26, 607–618.[2][3] Link

-

One-Pot Methodologies: Castanedo, G. M., et al. (2011).[3][7][8] One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[2][3][7] The Journal of Organic Chemistry, 76(4), 1177–1179. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. scispace.com [scispace.com]

- 4. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]

- 5. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. isres.org [isres.org]

Scale-up synthesis considerations for Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate

As a Senior Application Scientist, this guide provides in-depth technical support for the scale-up synthesis of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate. It is designed for researchers, scientists, and drug development professionals, focusing on practical troubleshooting and the rationale behind key process decisions.

Technical Support Center: Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate Synthesis

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate?

The most prevalent and industrially viable approach is a two-step, one-pot synthesis starting from readily available materials: Methyl 4-cyanobenzoate and formohydrazide. The reaction proceeds through an N-formylamidrazone intermediate which then undergoes thermal cyclodehydration to form the desired 1,2,4-triazole ring. This method is advantageous due to its high atom economy and avoidance of harsh or expensive reagents.[1][2]

Q2: What are the critical process parameters to control during scale-up?

When moving from bench to pilot scale, the following parameters require stringent control:

-

Temperature: The initial formation of the amidrazone intermediate is often exothermic. Proper heat management is crucial to prevent runaway reactions and the formation of side products. The subsequent cyclization step requires precise high-temperature control to ensure complete conversion without degrading the product.

-

Reagent Addition: Controlled, subsurface addition of reagents is recommended at scale to maintain homogeneity and manage heat evolution.

-

Mixing: Efficient agitation is critical to ensure uniform heat and mass transfer, especially in heterogeneous reaction mixtures. Inadequate mixing can lead to localized "hot spots," promoting side reactions.

-

Solvent Selection: The solvent must be able to dissolve all reactants and intermediates, be stable at high temperatures (typically >150°C for cyclization), and facilitate easy product isolation. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are common choices.

Q3: Is the methyl ester group stable under the reaction conditions?

The methyl ester is generally stable under the anhydrous, high-temperature conditions of the cyclization. However, it is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water.[3][4] It is imperative to ensure all reagents and solvents are anhydrous and to avoid acidic or basic workup conditions if the ester functionality is to be preserved. If saponification occurs, the corresponding carboxylic acid will be formed.[5]

II. Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

-

Possible Cause A: Incomplete Cyclization. The cyclodehydration step is an equilibrium process and requires sufficient thermal energy to drive it to completion.

-

Solution: Ensure the reaction temperature is maintained at the optimal level (often 150-180°C) for a sufficient duration. Monitor the reaction by HPLC or LC-MS to confirm the disappearance of the amidrazone intermediate. Consider using a Dean-Stark trap if the reaction is performed in a solvent like toluene to remove water as it is formed.

-

-

Possible Cause B: Sub-optimal Stoichiometry. An incorrect ratio of reactants can leave one starting material unconsumed.

-

Solution: Start with a 1:1 stoichiometric ratio of Methyl 4-cyanobenzoate and formohydrazide. If incomplete conversion of the cyanobenzoate is observed, using a slight excess (1.05-1.1 equivalents) of formohydrazide can drive the reaction to completion.

-

Problem 2: Presence of a Major Impurity with an Identical Mass to the Product

-

Possible Cause: Formation of 1,3,4-Oxadiazole Isomer. This is the most common isomeric byproduct in this type of synthesis.[6] It forms via an alternative cyclization pathway of the same N-formylamidrazone intermediate.

-

Confirmation: The 1,2,4-triazole and 1,3,4-oxadiazole isomers will have the same molecular weight. They must be distinguished using spectroscopic methods.

-

¹H NMR: The chemical shift of the triazole ring proton (C-H) will be distinct from the oxadiazole ring proton.

-

¹³C NMR: The chemical shifts of the heterocyclic ring carbons will differ significantly.

-

-

Solution: The formation of the 1,3,4-oxadiazole is often favored by strongly dehydrating or acidic conditions. To minimize its formation, avoid the use of strong acids. The thermal cyclization in a high-boiling polar solvent generally favors the formation of the thermodynamically more stable 1,2,4-triazole.

-

Problem 3: Product Degradation or Formation of Colored Impurities

-

Possible Cause: Thermal Decomposition. At excessively high temperatures or prolonged reaction times, the starting materials or the triazole product can degrade.

-

Solution: Lower the reaction temperature and extend the reaction time. Perform a time-course study at a small scale to identify the optimal balance of temperature and duration that maximizes conversion while minimizing degradation. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.

-

Problem 4: Difficulty with Product Isolation and Purification

-

Possible Cause A: Product is too soluble in the reaction solvent. The product may not precipitate upon cooling, especially from high-solvating media like DMF or DMSO.

-

Solution: Use an anti-solvent precipitation method. After cooling the reaction mixture, slowly add a solvent in which the product is insoluble but the impurities are soluble (e.g., water, isopropanol, or methyl tert-butyl ether). This "crashing out" is a very effective initial purification step at scale.

-

-

Possible Cause B: Oily or Gummy Precipitate. The precipitated product may not be a crystalline solid, making filtration difficult.

-

Solution: This often indicates the presence of residual solvent or impurities. Ensure the anti-solvent is added slowly with vigorous stirring to promote the formation of a filterable solid. The crude solid may need to be re-slurried in a clean solvent to break up the oil and induce crystallization before a final recrystallization. For high-purity requirements, column chromatography may be necessary, although this is less desirable for large-scale processing.[7]

-

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate

This protocol is a representative procedure and should be optimized for specific equipment and scale.

Reagents:

-

Methyl 4-cyanobenzoate (1.0 eq)

-

Formohydrazide (1.05 eq)

-

N,N-Dimethylformamide (DMF, anhydrous, ~5 mL/g of starting material)

Procedure:

-

Charging: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge the Methyl 4-cyanobenzoate followed by the N,N-Dimethylformamide.

-

Inerting: Purge the vessel with nitrogen for 15-20 minutes.

-

Reactant Addition: Begin agitation and add the formohydrazide portion-wise over 30-60 minutes, monitoring the internal temperature. If a significant exotherm is observed, control the addition rate and/or use jacket cooling to maintain the temperature below 40°C.

-

Intermediate Formation: Once the addition is complete, heat the reaction mixture to 80-90°C and hold for 2-4 hours, or until HPLC analysis shows complete consumption of the Methyl 4-cyanobenzoate.

-

Cyclization: Slowly ramp the temperature of the reaction mixture to 160-165°C. Water and any other low-boiling volatiles will distill off. Maintain the reaction at this temperature for 8-12 hours. Monitor the conversion of the amidrazone intermediate to the triazole product by HPLC.

-

Workup - Precipitation: Once the reaction is complete, cool the mixture to 40-50°C. In a separate vessel, prepare an appropriate amount of water (~10 volumes relative to the DMF volume). Slowly transfer the reaction mixture into the stirred water, maintaining the temperature of the water below 30°C. A precipitate should form.

-